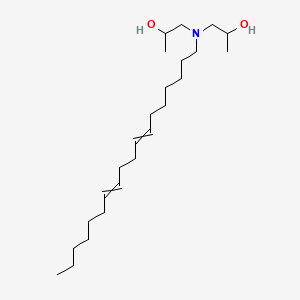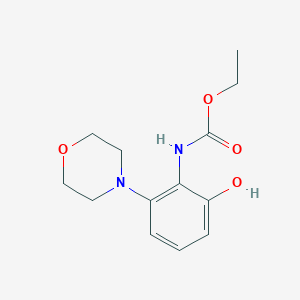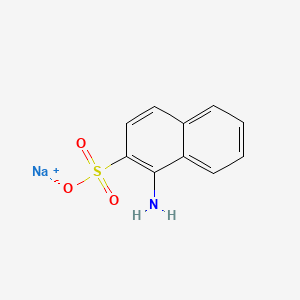
Sodium 1-aminonaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 1-aminonaphthalene-2-sulphonate can be synthesized through the sulfonation of naphthalene followed by amination. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Amination: The naphthalene-2-sulfonic acid is then reacted with ammonia to form 1-aminonaphthalene-2-sulfonic acid.
Neutralization: The resulting 1-aminonaphthalene-2-sulfonic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1-aminonaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Produces sulfonic acids and other oxidized derivatives.
Reduction: Yields amines and other reduced compounds.
Substitution: Forms various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Sodium 1-aminonaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing dyes, pigments, and other organic compounds.
Biology: Serves as a fluorescent probe for detecting proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Employed in the production of dyes, detergents, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of sodium 1-aminonaphthalene-2-sulphonate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility and facilitates its interaction with target molecules. The amino group allows for further chemical modifications, making it a versatile compound in research and industrial applications .
Comparaison Avec Des Composés Similaires
- Sodium 2-aminonaphthalene-1-sulphonate
- Naphthalene-2-sulfonic acid
- 1,5-Naphthalene disulfonic acid
Comparison: Sodium 1-aminonaphthalene-2-sulphonate is unique due to the specific positioning of the amino and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules. Compared to sodium 2-aminonaphthalene-1-sulphonate, it has different solubility and reactivity profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
61240-37-7 |
|---|---|
Formule moléculaire |
C10H8NNaO3S |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
sodium;1-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
UTEKQAXKLLQOHW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


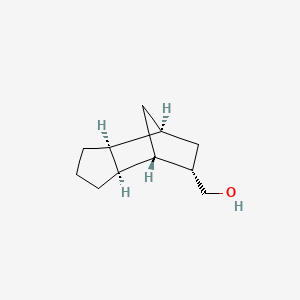
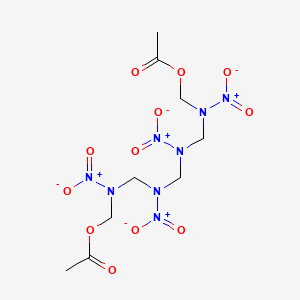
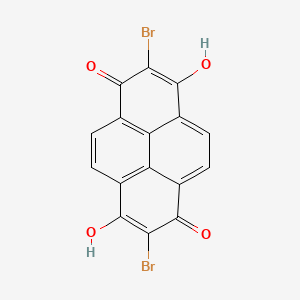
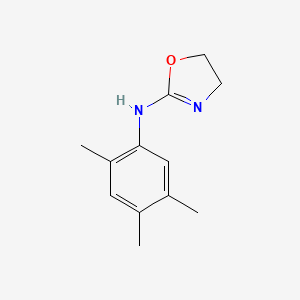
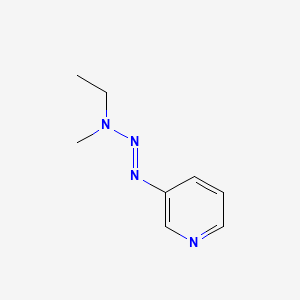
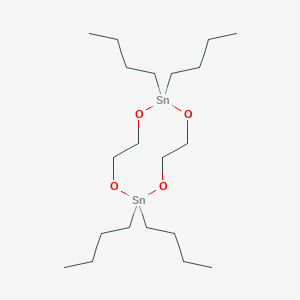


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
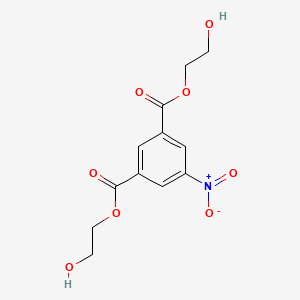
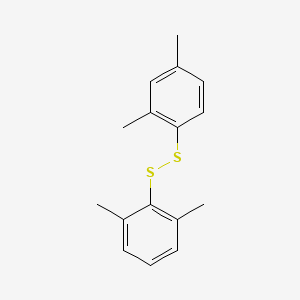
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
